

Application Notes and Protocols for Interleukin-27 (IL-27) in Animal Models

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Compound of Interest

Compound Name: ALR-27

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These notes provide an overview of the common dosages, administration routes, and experimental protocols for using IL-27 in preclinical research, primarily focusing on murine cancer models.

Data Presentation: IL-27 Dosage and Administration in Murine Cancer Models

The following tables summarize quantitative data from various studies on the administration of IL-27 in mice. The methods of delivery primarily involve viral vectors for sustained in vivo expression or the use of recombinant IL-27 protein.

Table 1: Adeno-Associated Virus (AAV)-Mediated IL-27 Gene Therapy

| Animal Model | Tumor Type | AAV Serotype & Promoter | Dosage (DNase Resistant Particles/mouse) | Administration Route | Key Findings |
|--------------|-------------------|-------------------------|--|----------------------|--|
| C57BL/6 mice | B16.F10 melanoma | Not Specified | 2 x 10 ¹¹ | Intramuscular (i.m.) | Sustained high levels of IL-27 in blood, significant inhibition of tumor growth. [1] [2] |
| C57BL/6 mice | B16.F10 melanoma | Not Specified | 2 x 10 ¹¹ | Intratumoral | Significant synergy with TIL adoptive transfer therapy in inhibiting tumor growth. [3] |
| BALB/c mice | J558 plasmacytoma | Not Specified | Not Specified | Intratumoral | High concentrations of IL-27 in tumor tissues and blood. [3] [4] |

Table 2: Recombinant Murine IL-27 (rmIL-27) Administration

| Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Key Findings |
|--------------|------------------|-----------------------------------|--|---------------|---|
| C57BL/6 mice | B16-OVA melanoma | Low dose (specifics not detailed) | Combined with whole tumor cell vaccine | Not Specified | Enhanced protection against tumor growth in a dose-dependent manner.[5] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of IL-27 in animal models.

Protocol 1: Systemic IL-27 Gene Therapy using AAV Vectors

This protocol describes the systemic administration of AAV-IL-27 to achieve sustained expression of IL-27 for inhibiting tumor growth.

1. Animal Model:

- Species: Mouse
- Strain: C57BL/6 or BALB/c, depending on the tumor model.
- Age: 6-8 weeks old.

2. Tumor Cell Implantation:

- Inject tumor cells (e.g., 2×10^5 B16.F10 melanoma cells) subcutaneously (s.c.) into the flank of the mice.[1]
- Allow tumors to establish for a specified period (e.g., 4 days).[1]

3. AAV-IL-27 Administration:

- Vector: Adeno-associated virus encoding murine IL-27 (AAV-IL-27).
- Dosage: A single dose of 2×10^{11} DNase resistant particles (DRP) per mouse.[\[1\]](#)
- Route of Administration: Intramuscular (i.m.) injection.[\[1\]](#)
- Control Group: Administer a control AAV vector (e.g., AAV-ctrl) at the same dosage and route.[\[1\]](#)

4. Monitoring and Analysis:

- Monitor tumor growth over time by measuring tumor volume.[\[1\]](#)
- Collect blood samples periodically to measure the concentration of IL-27 in the serum via ELISA.[\[2\]](#)
- At the end of the study, sacrifice the mice and harvest tumors and spleens for immunological analysis (e.g., flow cytometry to quantify immune cell populations like T cells and NK cells).
[\[1\]](#)[\[2\]](#)

Protocol 2: Intratumoral IL-27 Gene Therapy using AAV Vectors

This protocol details the local administration of AAV-IL-27 directly into the tumor to stimulate a localized anti-tumor immune response.

1. Animal Model and Tumor Implantation:

- Follow the same procedure as in Protocol 1 for animal model selection and tumor cell implantation.
- Allow tumors to grow to an established size (e.g., when palpable).

2. AAV-IL-27 Administration:

- Vector: AAV encoding murine IL-27.

- Dosage: Inject AAV-IL-27 directly into the established tumors at a dose of 2×10^{11} DRP/mouse.[4]
- Route of Administration: Intratumoral injection.[3][4]
- Control Group: Inject a control AAV vector intratumorally.

3. Combination Therapy (Optional):

- For synergistic studies, administer other immunotherapies such as anti-PD-1 antibodies. For example, starting on day 10 post-tumor implantation, treat mice with 250 μ g/mouse of anti-PD-1 antibody intraperitoneally (i.p.) at 3-day intervals for up to 4 times.[4]

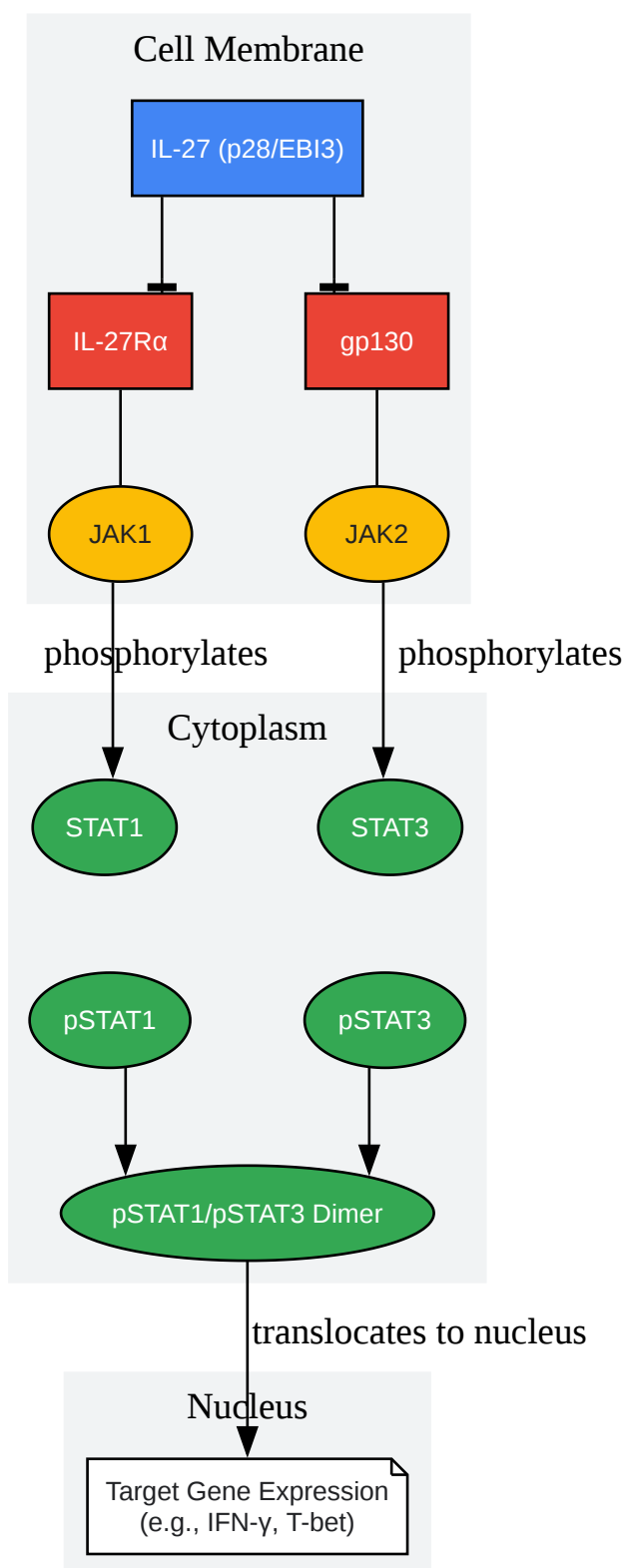
4. Monitoring and Analysis:

- Measure tumor volume and mouse survival.[3]
- At the conclusion of the experiment, collect tumors and blood to quantify IL-27 levels and analyze immune cell infiltration.[3][4]

Signaling Pathways and Experimental Workflows

IL-27 Signaling Pathway

IL-27 is a heterodimeric cytokine composed of the p28 and EBI3 subunits.[6][7] It signals through a receptor complex consisting of IL-27R α and gp130.[6][8][9] This signaling primarily activates the JAK-STAT pathway.

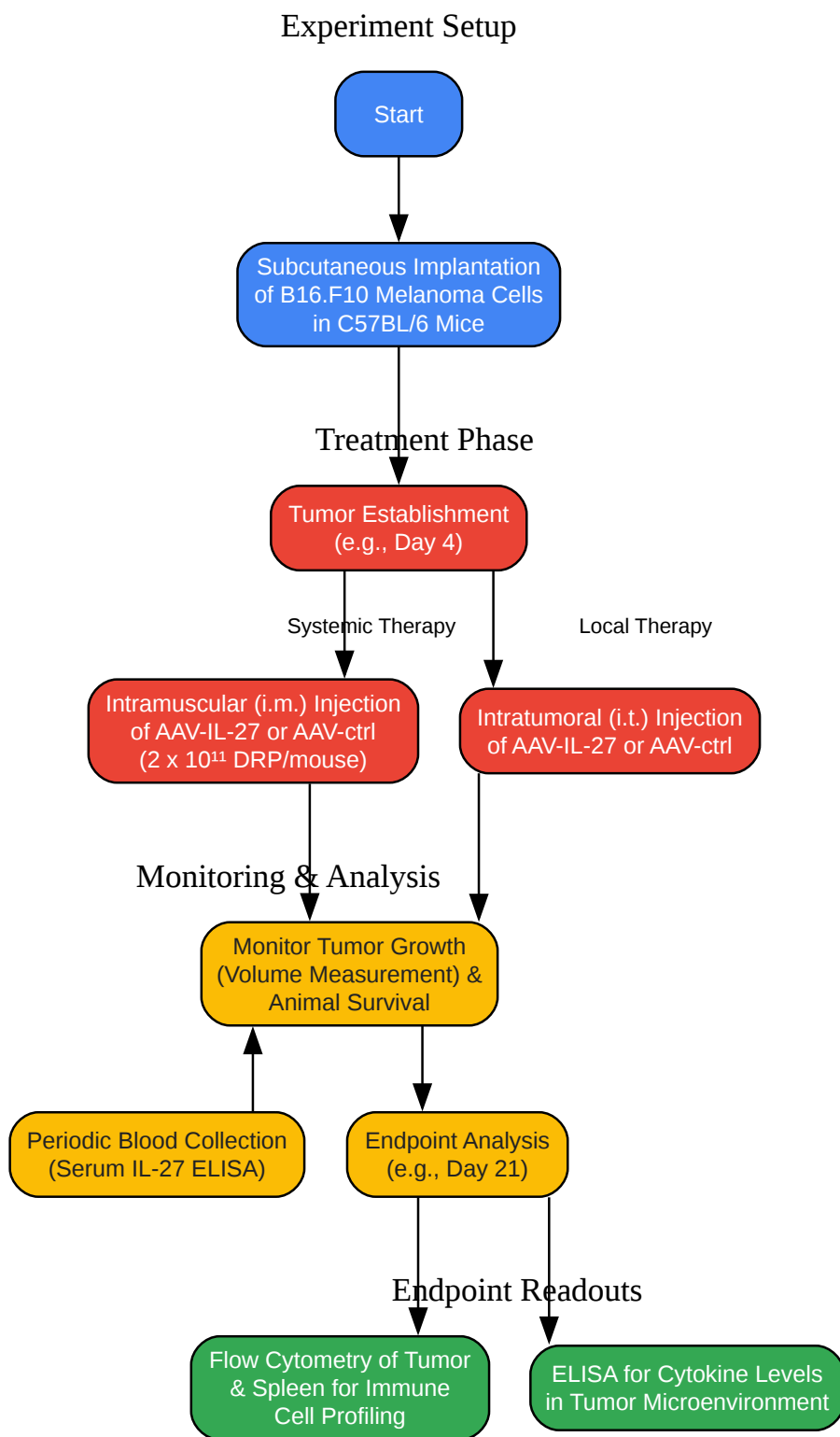


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Caption: IL-27 signaling cascade.

Experimental Workflow for AAV-IL-27 Therapy in a Murine Melanoma Model

This diagram illustrates the typical workflow for evaluating the efficacy of AAV-IL-27 therapy in a preclinical mouse model of melanoma.



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Caption: AAV-IL-27 preclinical study workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for Interleukin-27 (IL-27) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382824#alr-27-dosage-and-administration-in-animal-models]

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